Metaraminol bitartrate
Overview
Description
Metaraminol bitartrate is an adrenergic agonist that predominantly acts at alpha adrenergic receptors and also stimulates the release of norepinephrine . It has been primarily used as a vasoconstrictor in the treatment of hypotension .
Synthesis Analysis
The synthesis of Metaraminol bitartrate involves a chiral addition reaction of hydroxybenzaldehyde and nitroethane, catalyzed by a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole . The product of this reaction is then reduced using hydrogen in the presence of Pd-C to obtain metaraminol . The metaraminol is then salified with L (+)-tartaric acid to obtain the final product, Metaraminol bitartrate .
Molecular Structure Analysis
The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .
Chemical Reactions Analysis
A new impurity in Metaraminol bitartrate was separated and characterized by two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) in negative electrospray ionization mode .
Physical And Chemical Properties Analysis
The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .
Scientific Research Applications
Analytical Detection Methods
Metaraminol bitartrate, a sympathomimetic amine affecting adrenergic receptors, has been studied for its detection in horses. Methods for its extraction and analysis were developed, using gas chromatography-mass spectrometry (GC-MS) and extractive acetylation. This was crucial for monitoring its prohibited use in racing horses, as it can potentially affect their performance (Hill et al., 2000).
Chromatographic Analysis
Metaraminol bitartrate has been the subject of studies to establish high-performance liquid chromatographic (HPLC) procedures for its determination, particularly in the presence of other compounds like parabens. These studies aimed to provide rapid, precise methods for analyzing metaraminol in various forms, correlating well with official procedures (Martin & Saxena, 1980).
Fluorometric Determination
Research has also been conducted to develop a fluorescence assay for metaraminol bitartrate injection, utilizing o-phthalaldehyde as a fluorogenic reagent. This method proved to be significantly more sensitive than traditional assays and is valuable for accurate dosage assessments (Weber, 1978).
Veterinary Applications
In veterinary medicine, the effects of metaraminol bitartrate on intraocular pressure in dogs under halothane anesthesia were investigated. This study provided insights into its impact on ocular physiology in veterinary anesthetic practices (Bolzan et al., 1998).
Radiotracer Development
Metaraminol has been explored for its potential as a radiotracer in studying the myocardial norepinephrine neuronal reuptake system. The synthesis and evaluation of bromometaraminol derivatives were conducted to assess their suitability for Positron Emission Tomography (PET) imaging, although preliminary results suggested limited suitability (Langer et al., 1997).
Hemodynamic Studies
Studies on the effects of metaraminol on hemodynamics have been conducted, particularly in relation to its use as a vasopressor. Understanding its impact on blood pressure and circulation has been critical in clinical settings, especially in conditions like shock or hypotension (Spoerel et al., 1964).
Stability and Content Analysis
Research has also focused on the stability and content analysis of metaraminol bitartrate, especially under different conditions such as irradiance. This is vital for ensuring the integrity and efficacy of the drug in various storage and usage scenarios (Lu & Hua, 2012).
Safety And Hazards
Metaraminol bitartrate is toxic if swallowed and causes damage to organs, specifically the cardiovascular system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXSELNXQXCNT-IJYXXVHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54-49-9 (Parent) | |
Record name | Metaraminol bitartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metaraminol bitartrate | |
CAS RN |
33402-03-8 | |
Record name | Metaraminol bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metaraminol bitartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaraminol bitartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metaraminol hydrogen (+)-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METARAMINOL BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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